2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron
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Overview
Description
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is a compound that belongs to the class of metallocenes, specifically ferrocene derivatives These compounds are characterized by their sandwich-like structure, where a metal atom is sandwiched between two cyclopentadienyl anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with an appropriate dienophile, followed by coordination with iron salts . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) derivatives.
Reduction: Reduction reactions can convert iron(III) back to iron(II).
Substitution: The cyclopentadienyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted ferrocene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The compound can participate in redox reactions, altering the oxidation state of iron and influencing the activity of enzymes and other proteins. The cyclopentadienyl rings can also interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of the class, known for its stability and versatility.
Ruthenocene: Similar structure but with ruthenium instead of iron, exhibiting different redox properties.
Nickelocene: Contains nickel, used in different catalytic applications.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other metallocenes.
Properties
Molecular Formula |
C12H12FeO2-6 |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylacetic acid;cyclopentane;iron |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q-1;-5; |
InChI Key |
SPHLHAVMVWXFEM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CC(=O)O.[Fe] |
Origin of Product |
United States |
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